4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
Descripción
The compound 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide is a hydrobromide salt derivative of a benzofuran carboxamide scaffold. Its core structure includes a piperidine moiety substituted with a 3-methoxypropyl group, a chlorine atom at position 5, and an amino group at position 4 of the benzofuran ring. The hydrobromide counterion enhances its solubility and stability in pharmaceutical formulations .
This compound shares structural and functional similarities with prucalopride succinate (IUPAC: 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; butanedioic acid), a selective 5-HT₄ receptor agonist approved for chronic constipation . The hydrobromide variant is hypothesized to retain similar receptor-binding properties but may differ in pharmacokinetics due to its counterion.
Propiedades
Número CAS |
179474-84-1 |
|---|---|
Fórmula molecular |
C18H27BrClN3O3 |
Peso molecular |
448.8 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
Clave InChI |
WRKNWNVTXHYOSZ-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br |
Origen del producto |
United States |
Métodos De Preparación
Preparation of Key Benzofuran Intermediates
Starting Material: Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate is oxidized to form a dihydrobenzofuran intermediate. This is achieved by treatment with osmium tetroxide and sodium periodate in diethyl ether/water at 20-25°C, followed by stirring for 12 hours to yield a mixture of formyl and benzofuran carboxylate derivatives.
Reduction Step: The mixture is reduced with sodium borohydride to obtain methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate, which is subsequently cyclized to the benzofuran ring using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at room temperature.
Chlorination: The 5-position chloro substituent is introduced by reaction with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 25-55°C, yielding methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
Hydrolysis and Formation of Carboxylic Acid
Amide Coupling with Piperidinyl Amine
The carboxylic acid intermediate is coupled with 1-(3-methoxypropyl)piperidin-4-amine using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of hydroxybenzotriazole (HOBt) or similar additives.
The reaction is typically performed in acetonitrile or other suitable solvents at 10-35°C with a base like N,N-diisopropylethylamine (DIPEA) to promote amide bond formation. After stirring for several hours, the product is isolated by extraction and purification.
Conversion to Hydrobromide Salt
- The free base amide is treated with hydrobromic acid or hydrobromide salts in an appropriate solvent to form the hydrobromide salt, improving the compound’s stability and solubility for pharmaceutical applications.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Oxidation | Osmium tetroxide, sodium periodate | 20-25 | 12 hours | Diethyl ether, water | Formation of benzofuran intermediate |
| Reduction | Sodium borohydride | 20-25 | 1-4 hours | Methanol or similar | Reduces aldehyde to alcohol |
| Cyclization | DEAD, triphenylphosphine | 20-25 | 1 hour | Tetrahydrofuran (THF) | Formation of benzofuran ring |
| Chlorination | N-chlorosuccinimide (NCS) | 25-55 | 1.5 hours | Dimethylformamide (DMF) | Introduces 5-chloro substituent |
| Hydrolysis | Acidic or basic hydrolysis | Variable | Several hours | Water or alcohol | Converts methyl ester to acid |
| Amide coupling | DCC or EDC.HCl, HOBt, DIPEA | 10-35 | 2-4 hours | Acetonitrile | Coupling with piperidinyl amine |
| Salt formation | Hydrobromic acid or hydrobromide salt | Ambient | 1-2 hours | Ethanol or water | Formation of hydrobromide salt |
Research Findings and Optimization Notes
The oxidation and cyclization steps are critical for high yield and purity of the benzofuran core. Controlled temperature and reaction times minimize side reactions.
Chlorination with NCS is selective for the 5-position on the benzofuran ring, and DMF is preferred as a polar aprotic solvent for this step.
Carbodiimide-mediated amide coupling is efficient under mild conditions; the use of additives like HOBt reduces racemization and side products.
The hydrobromide salt form enhances the compound’s pharmaceutical properties, including solubility and stability.
Summary Table of Key Intermediates and Final Product
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate | C11H13NO5 | ~239 | Starting material for benzofuran |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C11H12ClNO4 | ~265 | Chlorinated benzofuran intermediate |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C10H8ClNO3 | ~225 | Acid intermediate for coupling |
| 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide | C18H27ClN3O3 | 448.8 | Final free base compound |
| Hydrobromide salt of above compound | C18H27BrClN3O3 | 448.8 + HBr | Final salt form for pharmaceutical use |
Análisis De Reacciones Químicas
Key Reaction Pathways
The synthesis of this compound involves a multi-step process, with critical transformations including chlorination , hydrolysis , and amide coupling . Below is a detailed breakdown of each reaction sequence supported by experimental data.
Chlorination of Benzofuran Derivatives
Reaction : Chlorination of methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
-
Reagents : N-chlorosuccinimide (NCS) in dimethylformamide (DMF)
| Step | Details | Citations |
|---|---|---|
| Starting material | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | |
| Chlorinating agent | NCS (1.27 g) | |
| Solvent | DMF (5 mL) | |
| Temperature | 50–55°C | |
| Reaction time | 90 minutes |
Hydrolysis to Carboxylic Acid
Reaction : Conversion of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate to the carboxylic acid
-
Reagents : Sodium hydroxide (NaOH) in water
-
Conditions : Heated to 75–80°C for 15 hours, followed by acidification with HCl
Amide Coupling with Piperidine Derivative
Reaction : Formation of the target compound via amide bond formation
-
Reagents :
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N’-diisopropylethylamine (DIEA)
-
1-(3-methoxypropyl)piperidin-4-amine
-
-
Conditions : Reaction at 10–20°C, then warmed to 25–35°C for 3 hours
Critical Observations
-
Improved Process : The described method emphasizes optimized conditions for each step, including temperature control and solvent selection, to enhance yield and purity .
-
Functional Group Transformations :
-
Acetamido to amino : Hydrolysis under basic conditions removes the acetamide protecting group.
-
Ester to carboxylic acid : Saponification of the methyl ester to the carboxylic acid precursor.
-
Amide coupling : Utilizes EDC/HOBt for efficient activation of the carboxylic acid, enabling reaction with the piperidine amine.
-
Aplicaciones Científicas De Investigación
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on serotonin receptors and gastrointestinal motility.
Mecanismo De Acción
The compound exerts its effects by selectively stimulating the 5-HT4 serotonin receptors. These receptors are G-protein-coupled receptors (GPCRs) expressed in the central nervous system and peripheral tissues. Activation of these receptors enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates muscle contractions in the gut .
Comparación Con Compuestos Similares
Research Implications
- Hydrobromide vs. Succinate : The hydrobromide salt may offer advantages in parenteral formulations, while succinate remains optimal for oral use due to established safety profiles .
- Metabolites : Hydroxylated derivatives (e.g., CAS 219984-49-3) highlight metabolic pathways that could inform toxicity studies .
- Structural Optimization : Retaining the 3-methoxypropyl-piperidine moiety is critical for 5-HT₄ agonist activity, as seen in prucalopride .
Actividad Biológica
The compound 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide; hydrobromide (CAS Number: 1900715-96-9) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of approximately 365.85 g/mol. The structure includes a benzofuran core, which is often associated with various bioactive properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄ClN₃O₃ |
| Molecular Weight | 365.854 g/mol |
| CAS Number | 1900715-96-9 |
| SMILES | COCCCN1CCC(CC1)NC(=O)c2cc(Cl)c(N)c3ccoc23 |
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing piperidine and benzofuran moieties have shown significant antibacterial effects against various pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in treating neurodegenerative diseases and managing urea levels in the body.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in oncology.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated various synthesized compounds for their antibacterial properties against Salmonella typhi and Bacillus subtilis. Compounds similar to the target compound exhibited moderate to strong activity, with IC50 values indicating effective inhibition at low concentrations .
- Enzyme Inhibition Studies : Research on similar piperidine derivatives revealed strong inhibitory activity against AChE, with some compounds achieving IC50 values as low as 1.13 µM . This suggests that the target compound could also possess significant enzyme inhibition properties.
- Cytotoxicity Assays : Investigations into the cytotoxic effects of benzofuran derivatives showed promising results against various cancer cell lines, indicating potential for development as anticancer agents .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Values (µM) |
|---|---|---|
| Antibacterial | Piperidine derivatives | 0.63 - 6.28 |
| Acetylcholinesterase Inhibition | Similar benzofuran derivatives | 1.13 - 6.28 |
| Cytotoxicity | Benzofuran analogs | Varies by cell line |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
